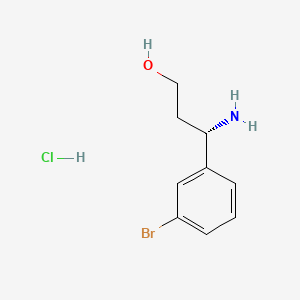

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” is a compound that is related to “(S)-1-(3-bromophenyl)propan-1-ol” and “3-(3-Bromophenyl)propan-1-ol”. The former is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer . The latter is a compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .

Synthesis Analysis

The synthesis of such compounds often involves complex multi-step processes. For example, the synthesis of related compounds often involves nucleophilic substitution reactions between halogenoalkanes and hydroxide ions . The specific synthesis process for “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” would likely involve similar reactions, but the exact process would depend on the specific conditions and reagents used.Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” would be similar to that of its related compounds. For example, “3-Brompropan-1-ol” has a molecular formula of C3H7BrO . The structure of the compound can be determined using various spectroscopic techniques, including NMR and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” would likely involve nucleophilic substitution reactions, as is common with halogenoalkanes . The specific reactions would depend on the reagents and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” would depend on its molecular structure. For example, related compounds such as “3-Brompropan-1-ol” have a molecular weight of 138.991 Da . The specific physical and chemical properties of “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” would need to be determined through further analysis .Scientific Research Applications

Synthesis and Antimicrobial Agents

The compound has been involved in the synthesis of substituted phenyl azetidines, which show potential as antimicrobial agents. A specific study outlined the synthesis of such compounds starting from a precursor that upon reduction yields 3-amino-2-(4-bromo phenyl) propan-1-ol. These compounds were further reacted to produce tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate, eventually leading to azetidines with promising antimicrobial activity (Doraswamy & Ramana, 2013).

Antitumor Activity

Another area of application is the synthesis of tertiary amino alcohols hydrochlorides, considered analogs of Trihexyphenidyl, through reactions with Grignard compounds. These compounds have been evaluated for antitumor activity, showcasing the potential of (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride derivatives in cancer research (Isakhanyan et al., 2008).

Pharmacological Studies

In pharmacological contexts, derivatives of (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride have been investigated for their cerebral vasodilator effects, indicating a potent increase in oxygen supply to cerebral tissues. Such studies highlight the compound's relevance in developing treatments for cerebral insufficiencies (Kadokawa et al., 1975).

Uterine Relaxant Activity

The compound's derivatives have been synthesized and evaluated for their uterine relaxant activity, showing significant potential in delaying labor in pregnant rats. This research suggests its utility in managing preterm labor and improving neonatal outcomes (Viswanathan & Chaudhari, 2006).

Safety and Hazards

Future Directions

The future directions for research on “(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to explore its potential uses in treating various ailments, as suggested by the use of related compounds in the treatment of inflammatory diseases and cancer .

Mechanism of Action

Target of Action

It’s known that alcohols generally interact with a variety of targets, including enzymes and cellular membranes .

Mode of Action

The compound, being an alcohol, is likely to undergo reactions with hydrohalic acids (HX), such as HCl, producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl . The reaction is acid-catalyzed . Primary and secondary alcohols can be converted to alkyl chlorides and bromides by allowing them to react with a mixture of a sodium halide and sulfuric acid .

Biochemical Pathways

It’s known that this compound is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer .

Result of Action

The compound is known to be an essential precursor in the synthesis of pharmaceutical compounds , suggesting it may have significant effects at the molecular and cellular level.

properties

IUPAC Name |

(3S)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674235 |

Source

|

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213186-22-1 |

Source

|

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)

![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)

![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)